N,N'-Dicinnamylidene-1,6-hexanediamine
Overview
Description
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C24H28N2. It is a derivative of hexanediamine, where the amine groups are substituted with 3-phenyl-2-propenylidene groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- is typically synthesized by reacting 1,6-hexanediamine with cinnamaldehyde. The reaction is carried out under acidic conditions, often requiring an excess of 1,6-hexanediamine to drive the reaction to completion . The reaction can be represented as follows:
Cinnamaldehyde+1,6-Hexanediamine→1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)-
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a cross-linking agent, enhancing the stability and properties of polymers. It also provides cationic groups that improve anionic conductivity in certain applications .
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)-: Known for its unique structure and applications.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Used as an aminating agent and cross-linking agent.
N,N’-Dicinnamylidene-1,6-hexanediamine: Another derivative with similar properties.
Uniqueness
1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- stands out due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a catalyst and cross-linking agent makes it valuable in various applications .
Properties
IUPAC Name |
N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFMBHTMKBVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059697 | |
Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-73-8 | |
Record name | N,N′-Dicinnamylidene-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dicinnamylidene-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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